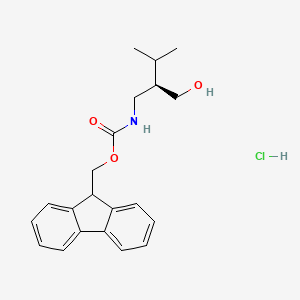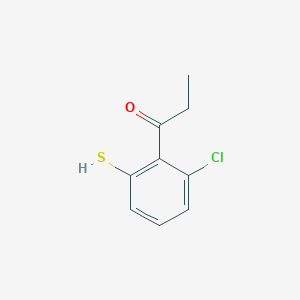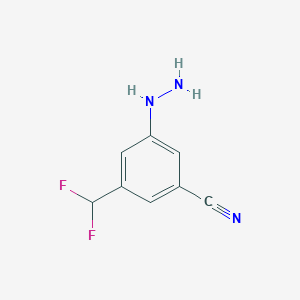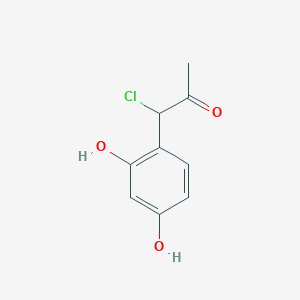
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features both an amino acid structure and a substituted imidazole ring
準備方法
The synthesis of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 2,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the imidazole ring.
Amino acid synthesis: The final step involves the incorporation of the amino acid moiety, which can be achieved through standard peptide synthesis techniques.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous-flow reactors and other advanced techniques .
化学反応の分析
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
科学的研究の応用
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The amino acid moiety allows the compound to be incorporated into peptides or proteins, affecting their structure and function .
類似化合物との比較
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can be compared with other similar compounds, such as:
Histidine: Another amino acid with an imidazole ring, but without the difluorobenzyl substitution.
2,4-Difluorobenzylamine: A simpler compound with the same benzyl group but lacking the amino acid structure.
Imidazole derivatives: Various other imidazole-containing compounds used in medicinal chemistry.
The uniqueness of this compound lies in its combination of an amino acid structure with a substituted imidazole ring, providing a versatile scaffold for drug development and biochemical studies .
特性
分子式 |
C13H13F2N3O2 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-[5-[(2,4-difluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-8-2-1-7(9(15)4-8)3-11-12(18-6-17-11)5-10(16)13(19)20/h1-2,4,6,10H,3,5,16H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
InChIキー |
AQZDFPKLBWSPLO-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















